[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride
Description
[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride is a heterocyclic organic compound featuring an oxazole core substituted with a tert-butyl group at position 5 and a methanamine (CH₂NH₂) moiety at position 4. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in medicinal chemistry and as a building block in drug discovery . The tert-butyl group confers steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
(5-tert-butyl-1,3-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)7-6(4-9)10-5-11-7;/h5H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWQYSBLNGDOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the electrophilic cyclization of allylic amides, which can be enhanced by Brønsted acid and tetrabutylammonium chloride . Another approach involves the palladium-catalyzed cyclization of acid chlorides and propargylamines in the presence of triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other heterocyclic compounds. These products can have significant biological and chemical properties, making them valuable in research and industry .
Scientific Research Applications
[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride with structurally related oxazole derivatives, highlighting key differences in substituents, molecular properties, and applications:
*Calculated molecular weight based on substituent contributions.
Structural and Functional Insights:
- Physicochemical Properties: The hydrochloride salt form improves aqueous solubility across all analogs, critical for bioavailability in drug development .
Biological Activity
[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride (CAS No. 2305252-01-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H12ClN3O
- Molecular Weight : 195.65 g/mol
- Structure : The compound features an oxazole ring substituted with a tert-butyl group and an amine functional group, which is crucial for its biological activity.
Research indicates that compounds containing oxazole rings often exhibit various biological activities, including:
- Antimicrobial Activity : Similar derivatives have shown effectiveness against drug-resistant bacteria, suggesting that this compound may possess similar properties.
- Antiproliferative Effects : Oxazole derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly in breast and melanoma cancers. The structural features of this compound may contribute to its efficacy in this area.
Biological Activity Overview
Antimicrobial Studies
A study investigated the antimicrobial properties of oxazole derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that this compound may be effective against resistant strains due to its unique structure.
Anticancer Properties
In vitro assays demonstrated that oxazole derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MEL-8 (melanoma). Flow cytometry analyses indicated that these compounds activate apoptotic pathways, possibly through the upregulation of p53 and caspase-3 cleavage, leading to programmed cell death.
Research Findings
Recent studies have identified the following key findings regarding the biological activity of this compound:
- Cytotoxicity : Preliminary data suggest IC50 values in the micromolar range against various cancer cell lines.
- Mechanistic Insights : Molecular docking studies indicate strong interactions between the compound and target proteins involved in cancer progression.
- Potential Applications : The compound shows promise for development as a therapeutic agent in oncology and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
